molecular formula C15H19N5OS B5774905 N-[4-(BENZYLSULFANYL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-METHYLAMINE

N-[4-(BENZYLSULFANYL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-METHYLAMINE

Cat. No.: B5774905
M. Wt: 317.4 g/mol
InChI Key: OXIAXFBKGYUHJL-UHFFFAOYSA-N
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Description

N-[4-(BENZYLSULFANYL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-METHYLAMINE is a complex organic compound featuring a triazine ring substituted with benzylsulfanyl and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLSULFANYL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-METHYLAMINE typically involves the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions.

    Attachment of Morpholino Group: The morpholino group is added through a substitution reaction, often under basic conditions.

    Methylation: The final step involves methylation of the amine group to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLSULFANYL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-METHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the benzylsulfanyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(BENZYLSULFANYL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-METHYLAMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLSULFANYL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-METHYLAMINE involves its interaction with specific molecular targets. The benzylsulfanyl group can undergo oxidation, generating reactive species that interact with cellular components. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZYLSULFANYL)-4-(MORPHOLIN-4-YL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE: This compound shares structural similarities but differs in the core ring structure.

    4-BENZYLSULFANYL CHALCONES: These compounds have a benzylsulfanyl group but differ in their overall structure and reactivity.

Uniqueness

N-[4-(BENZYLSULFANYL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-METHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazine core, combined with benzylsulfanyl and morpholino groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-benzylsulfanyl-N-methyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-16-13-17-14(20-7-9-21-10-8-20)19-15(18-13)22-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIAXFBKGYUHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)SCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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